Product packaging for 2-(2-Methyl-1,3-thiazol-4-yl)aniline(Cat. No.:CAS No. 305811-38-5)

2-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1290177
CAS No.: 305811-38-5
M. Wt: 190.27 g/mol
InChI Key: AJFBHXXQTQAILP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 305811-38-5) is a high-purity organic compound with a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol . It is supplied as a solid and should be handled with care; appropriate personal protective equipment should be worn as it may cause skin and serious eye irritation and may cause respiratory irritation . This chemical serves as a versatile synthon and key building block in organic synthesis and drug discovery, particularly for constructing molecules containing the thiazole moiety . The thiazole ring is a privileged structure in medicinal chemistry due to its aromaticity, conferred by a system of pi-electrons delocalized around the ring containing nitrogen and sulfur atoms . Researchers value this compound for developing novel therapeutic agents, as the thiazole scaffold is a critical component in a wide range of bioactive molecules and approved drugs with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B1290177 2-(2-Methyl-1,3-thiazol-4-yl)aniline CAS No. 305811-38-5

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBHXXQTQAILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626162
Record name 2-(2-Methyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-38-5
Record name 2-(2-Methyl-4-thiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305811-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

One of the primary methods for synthesizing 2-(2-Methyl-1,3-thiazol-4-yl)aniline is through nucleophilic aromatic substitution. This method typically involves the following steps:

  • Reagents : Aniline and 2-methyl-1,3-thiazole.

  • Conditions : The reaction is conducted in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like sodium hydride or potassium carbonate may be used to facilitate the reaction.

  • Reaction Mechanism : The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the thiazole ring, leading to substitution.

Table 1: Nucleophilic Aromatic Substitution Parameters

Parameter Value
Solvent DMF / DMSO
Base Sodium Hydride / K2CO3
Reaction Temperature 80°C - 120°C
Reaction Time 12 - 24 hours
Yield 60% - 80%

Coupling Reactions

Another effective method involves coupling reactions, particularly using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Reagents : Aniline and thiazole derivatives.

  • Conditions : The reaction is typically performed in a solvent like ethanol or acetonitrile under reflux conditions.

Table 2: Coupling Reaction Parameters

Parameter Value
Solvent Ethanol / Acetonitrile
Coupling Agent HATU
Reaction Temperature Reflux
Reaction Time 6 - 12 hours
Yield 70% - 90%

Industrial Production Methods

In industrial settings, continuous flow synthesis has gained attention for producing compounds like this compound efficiently.

  • Process : This method allows for real-time monitoring and control over reaction conditions, minimizing by-product formation.

  • Advantages : Enhanced safety, reduced waste, and improved scalability compared to traditional batch processes.

Challenges in Synthesis

Despite the established methods for synthesizing this compound, several challenges persist:

  • By-product Formation : Side reactions can lead to unwanted by-products, necessitating purification steps.

  • Yield Optimization : Achieving high yields often requires fine-tuning reaction conditions such as temperature and time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)aniline exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cancer Research

In cancer research, compounds related to this compound have been investigated for their potential as anti-cancer agents. Specifically, studies have focused on their ability to inhibit specific pathways involved in tumor growth. For instance, certain derivatives have shown promise in targeting the mitogen-activated protein kinase (MAPK) pathway.

Case Study: Inhibition of Tumor Growth
A recent study tested the efficacy of a thiazole derivative in a mouse model of breast cancer. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to the control group.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing the properties of materials. For example, it has been used as a dopant in conducting polymers, improving electrical conductivity and thermal stability.

Table 2: Properties of Conducting Polymers with Thiazole Derivatives

Polymer TypeConductivity (S/cm)Thermal Stability (°C)
Poly(3,4-ethylenedioxythiophene) (PEDOT)100250
Polyaniline200230

Coatings and Adhesives

Thiazole derivatives are also utilized in developing coatings and adhesives due to their chemical resistance and adhesion properties. Research indicates that adding these compounds can enhance the durability and performance of coatings used in harsh environments.

Pesticide Development

The potential use of this compound as an active ingredient in pesticides has been investigated. Its efficacy against specific pests has been evaluated through field trials.

Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing thiazole derivatives significantly reduced aphid populations on treated crops compared to untreated controls.

Herbicide Potential

Additionally, thiazole compounds have been studied for their herbicidal activity against various weed species. The mode of action is thought to involve inhibition of key enzymatic pathways in plant metabolism.

Table 3: Herbicidal Activity Against Common Weeds

CompoundWeed SpeciesEffective Dose (g/ha)
This compoundAmaranthus retroflexus50
This compoundSetaria viridis75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-(4-Methyl-1,3-thiazol-2-yl)aniline
  • Structural Difference : The thiazole ring in this isomer has a methyl group at position 4 and an aniline at position 2, contrasting with the target compound’s methyl (position 2) and aniline (position 4) substituents .
  • For instance, the electron-donating methyl group at position 4 may enhance electron density on the thiazole ring compared to position 2 substitution.
3-(2-Methyl-1,3-thiazol-4-yl)aniline
  • Structural Difference : The aniline group is attached to the benzene ring’s meta position instead of the para position in the target compound .

Functional Group Variations

Tolvaptan Intermediate: Bis(2-Methyl-1,3-thiazol-4-yl)urea
  • Structure : Incorporates two 2-methylthiazole groups linked via a urea moiety .
  • Key Differences :
    • The urea group introduces hydrogen-bonding capacity, enhancing target binding (e.g., vasopressin receptor antagonism in Tolvaptan).
    • The absence of aniline reduces nucleophilicity but improves metabolic stability compared to the primary amine in 2-(2-Methyl-1,3-thiazol-4-yl)aniline .
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-Methyl-1H-pyrazol-4-yl)methyl]aniline
  • Structure : Features a pyrazole-methyl group appended to the aniline nitrogen .
  • Functional Impact :
    • The bulky pyrazole group may sterically hinder interactions with enzymes or receptors.
    • Increased lipophilicity (logP ~3.2 estimated) compared to the parent compound (logP ~2.1) could affect membrane permeability .
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated)
This compound C₁₀H₁₀N₂S 190.27 Aniline, Thiazole 2.1
3-(2-Methyl-1,3-thiazol-4-yl)aniline C₁₀H₁₀N₂S 190.27 Aniline (meta) 2.3
Tolvaptan Intermediate C₂₆H₂₅ClN₂O₃ 448.94 Urea, Thiazole 3.8
4-(Thiophen-2-yl)aniline C₁₀H₉NS 175.25 Aniline, Thiophene 2.5

Biological Activity

2-(2-Methyl-1,3-thiazol-4-yl)aniline is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted with an aniline moiety. The presence of the thiazole ring is critical for its biological activity, as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These findings suggest that the compound exhibits moderate to good antimicrobial activity and could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, and this compound is no exception. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency.

Cell Line IC50 (µM)
Human glioblastoma U251<10
Human melanoma WM793<20
Jurkat T cells (anti-Bcl-2)<15

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly affect cytotoxicity. For instance, the introduction of electron-donating groups enhances activity against cancer cells .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exert neuroprotective effects by modulating glutamate receptors. A study demonstrated that certain thiazole derivatives act as negative allosteric modulators of GluA2 AMPA receptors, which are crucial in neurodegenerative conditions.

The modulation of these receptors can potentially lead to therapeutic strategies for conditions such as Alzheimer's disease and other tauopathies .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, this compound was shown to outperform several standard antibiotics in inhibiting the growth of resistant bacterial strains.
  • Cancer Treatment : A clinical trial assessing the efficacy of thiazole compounds in combination therapies indicated that patients receiving treatments including this compound showed improved outcomes compared to those on standard chemotherapy alone.

Q & A

Basic Research Question

  • X-ray Crystallography : Provides definitive proof of molecular geometry. For example, thiazole ring planarity and substituent orientation (e.g., methyl group at position 2) can be confirmed via SHELX-refined datasets .
  • NMR Analysis : ¹H NMR (DMSO-d₆) typically shows characteristic signals: δ 2.6 ppm (s, 3H, CH₃-thiazole), δ 6.8–7.4 ppm (aromatic protons), and δ 5.1 ppm (NH₂, exchangeable with D₂O) . Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex mixtures .

What strategies are recommended for analyzing contradictory biological activity data across studies involving this compound?

Advanced Research Question
Contradictions may arise from differences in:

  • Assay Conditions : Solvent polarity (DMSO vs. aqueous buffers) affects solubility and bioavailability. For example, higher DMSO concentrations (>1%) can induce cytotoxicity, skewing IC₅₀ values .
  • Structural Analogues : Subtle changes (e.g., replacing the methyl group with ethyl in the thiazole ring) alter binding affinity. Cross-validate results using isogenic cell lines or in vivo models .
    Methodology : Use meta-analysis tools to compare datasets, and replicate experiments under standardized protocols (e.g., OECD guidelines) .

How can computational modeling predict the pharmacological potential of this compound derivatives?

Advanced Research Question

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like mGlu5 receptors. The thiazole ring’s electron-rich sulfur atom often forms π-π stacking or hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with bioactivity. Validate predictions with in vitro assays (e.g., kinase inhibition screens) .

What are the key challenges in characterizing degradation products of this compound under physiological conditions?

Advanced Research Question

  • Oxidative Degradation : The thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones. Monitor via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
  • Hydrolysis : The NH₂ group may undergo acetylation or deamination. Use stable isotope labeling (e.g., ¹⁵N-aniline) to track metabolic pathways in hepatocyte models .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

  • Thiazole Ring Effects : The methyl group at position 2 enhances electron density at C4, facilitating electrophilic substitution. DFT calculations (e.g., Gaussian 09) show a HOMO localization at C4, making it reactive in palladium-catalyzed couplings .
  • Steric Effects : Bulkier substituents on the aniline ring (e.g., methoxy groups) reduce coupling efficiency by ~30% due to steric hindrance .

What spectroscopic techniques are critical for quantifying trace impurities in synthesized batches?

Basic Research Question

  • HPLC-UV/Vis : Use a C18 column with gradient elution (acetonitrile/water) to detect impurities >0.1%. Calibrate against reference standards (e.g., CAS 65032-66-8 for related benzoic acid derivatives) .
  • GC-MS : Identify volatile byproducts (e.g., unreacted boronic esters) with electron ionization (EI) at 70 eV .

How can researchers optimize solvent systems for large-scale crystallization of this compound?

Advanced Research Question

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using High-Throughput Crystallization (HTC) platforms. Ethanol/water (70:30) typically yields needle-like crystals suitable for XRD .
  • Additives : Introduce 1% acetic acid to protonate the NH₂ group, improving crystal lattice stability .

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